molecular formula C17H20N2O2S2 B2960149 2-(4-(Isopropylthio)phenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone CAS No. 1797367-29-3

2-(4-(Isopropylthio)phenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone

Cat. No.: B2960149
CAS No.: 1797367-29-3
M. Wt: 348.48
InChI Key: FYWLGVYNUJHYMZ-UHFFFAOYSA-N
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Description

2-(4-(Isopropylthio)phenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone is a structurally complex organic compound featuring three distinct functional motifs:

  • Thiazole moiety: A five-membered aromatic heterocycle containing sulfur and nitrogen, commonly associated with biological activity in pharmaceuticals and agrochemicals.
  • Isopropylthio-phenyl group: A sulfur-linked isopropyl substituent on the phenyl ring, likely enhancing lipophilicity and influencing metabolic stability.

The ethanone (acetyl) group bridges the azetidine and phenyl components, forming a ketone linker that may contribute to conformational rigidity.

Properties

IUPAC Name

2-(4-propan-2-ylsulfanylphenyl)-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S2/c1-12(2)23-15-5-3-13(4-6-15)9-16(20)19-10-14(11-19)21-17-18-7-8-22-17/h3-8,12,14H,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYWLGVYNUJHYMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)N2CC(C2)OC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-(Isopropylthio)phenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and anticancer effects. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C20H23N3OS2C_{20}H_{23}N_{3}OS_{2}, with a molecular weight of approximately 385.54 g/mol. Its structure features an isopropylthio group, a thiazole moiety, and an azetidine ring, which are crucial for its biological activity.

Research indicates that compounds with similar structures often exhibit their biological effects through the inhibition of specific enzymes or pathways. For instance, derivatives containing thiazole and phenyl groups have demonstrated strong inhibition of cyclooxygenase (COX), an enzyme involved in inflammatory responses. The inhibition of COX leads to reduced production of prostaglandins, which are mediators of inflammation .

Table 1: Comparison of Biological Activities

CompoundActivity TypeTarget EnzymeReference
2-(4-(Isopropylthio)phenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone Anti-inflammatoryCOX
Similar Thiazole Derivative AnticancerCDK4/CDK6
Thiazole-based Compound AntioxidantN/A

Anti-inflammatory Activity

A study examined the anti-inflammatory properties of thiazole derivatives, revealing that certain substitutions on the phenyl and thiazole rings significantly enhanced their inhibitory activity against COX enzymes. The findings suggest that the introduction of bulky alkyl groups can diminish this activity, while halogen substitutions at specific positions can enhance it .

Anticancer Potential

Another line of research focused on the anticancer properties associated with similar thiazole-containing compounds. These studies highlighted that certain derivatives could inhibit cell proliferation by targeting cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6. This mechanism is crucial in cancer therapy as it disrupts cell cycle progression in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The table below compares the target compound with structurally related molecules from the evidence:

Compound Structure Key Functional Groups Synthesis Method Potential Applications References
Target : 2-(4-(Isopropylthio)phenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone Azetidine, thiazolyloxy, isopropylthio, ethanone Not explicitly described; inferred nucleophilic substitution for azetidine-thiazole linkage Antimicrobial, kinase inhibition
1-(Azetidin-1-yl)-2-(2-(4-(3-fluoropropyl)phenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)ethanone Azetidine, pyrazolopyrimidine, ethanone Trimethylaluminum-mediated amide formation with azetidine Neuroimaging (TEP ligands)
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone Triazole, difluorophenyl, phenylsulfonyl, ethanone Sodium ethoxide-mediated α-halogenated ketone coupling Antifungal, anti-inflammatory
5-Acetyl-2-amino-4-methyl-1,3-thiazole Thiazole, acetyl, amino Not described in evidence; likely condensation or cyclization Agrochemical intermediates
3-Alkyl-2-(aryl imino)-4-cyclopropyl-5-(2'-fluorophenyl)-thiazole derivatives Thiazole, fluorophenyl, cyclopropyl Polyvinyl pyridine-catalyzed three-component reaction in ethanol Antibacterial, antiviral

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